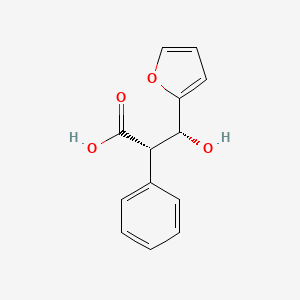
N-(Aminocarbonyl)-2,3,3-trichloro-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Aminocarbonyl)-2,3,3-trichloro-2-propenamide is a chemical compound known for its unique structure and reactivity. This compound contains an aminocarbonyl group attached to a trichlorinated propenamide backbone, making it a valuable intermediate in various chemical syntheses. Its distinct chemical properties have garnered interest in multiple fields, including organic chemistry, medicinal chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Aminocarbonyl)-2,3,3-trichloro-2-propenamide typically involves the reaction of 2,3,3-trichloroacrylonitrile with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters allows for efficient large-scale production. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(Aminocarbonyl)-2,3,3-trichloro-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the trichlorinated propenamide to less chlorinated or dechlorinated products.
Substitution: The trichlorinated propenamide moiety can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Aplicaciones Científicas De Investigación
N-(Aminocarbonyl)-2,3,3-trichloro-2-propenamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and as an intermediate in the preparation of various functionalized compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive nature.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(Aminocarbonyl)-2,3,3-trichloro-2-propenamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This reactivity is attributed to the presence of the trichlorinated propenamide moiety, which acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Aminocarbonyl)-2,3-dichloro-2-propenamide
- N-(Aminocarbonyl)-2,3,3-trifluoro-2-propenamide
- N-(Aminocarbonyl)-2,3,3-tribromo-2-propenamide
Uniqueness
N-(Aminocarbonyl)-2,3,3-trichloro-2-propenamide is unique due to its specific trichlorinated structure, which imparts distinct reactivity and stability compared to its analogs. The presence of three chlorine atoms enhances its electrophilic nature, making it a versatile intermediate for various chemical transformations. Additionally, its stability under different reaction conditions makes it a valuable compound for industrial applications.
Propiedades
Número CAS |
63979-42-0 |
|---|---|
Fórmula molecular |
C4H3Cl3N2O2 |
Peso molecular |
217.43 g/mol |
Nombre IUPAC |
N-carbamoyl-2,3,3-trichloroprop-2-enamide |
InChI |
InChI=1S/C4H3Cl3N2O2/c5-1(2(6)7)3(10)9-4(8)11/h(H3,8,9,10,11) |
Clave InChI |
XDRPZJKGCIPXFO-UHFFFAOYSA-N |
SMILES canónico |
C(=C(Cl)Cl)(C(=O)NC(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-Methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine](/img/structure/B15195619.png)
![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-3-fluorobenzamide](/img/structure/B15195623.png)
